molecular formula C5H9NO B172602 3-Hydroxy-2,2-dimethylpropanenitrile CAS No. 19295-57-9

3-Hydroxy-2,2-dimethylpropanenitrile

Cat. No. B172602
CAS RN: 19295-57-9
M. Wt: 99.13 g/mol
InChI Key: WWXFHHXOVMQARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2,2-dimethylpropanenitrile is a chemical compound with the molecular formula C5H9NO and a molecular weight of 99.13 . It is a colorless or white to yellow liquid or solid .


Synthesis Analysis

The synthesis of 3-Hydroxy-2,2-dimethylpropanenitrile involves the reaction of ethyl 2-cyano-2-methylpropionate with sodium borohydride in a mixture of tetrahydrofuran and water .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2,2-dimethylpropanenitrile is represented by the InChI code: 1S/C5H9NO/c1-5(2,3-6)4-7/h7H,4H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Hydroxy-2,2-dimethylpropanenitrile has a boiling point of 86-87 °C (Press: 18 Torr) and a density of 0.971±0.06 g/cm3 (Predicted) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Anti-Tumor Activities

  • Synthesis in Metal Complexes : Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, similar in structure to 3-Hydroxy-2,2-dimethylpropanenitrile, were synthesized and reacted with various metal ions. These complexes showed promising anti-tumor activities against human colorectal carcinoma cells without affecting normal cells, suggesting potential applications in cancer therapy (Aboelmagd et al., 2021).

Chemical Synthesis and Properties

  • Optimized Synthesis Techniques : Research has been conducted on the synthesis of 3-hydroxy-2,2-dimethylpropanoic acid, closely related to 3-Hydroxy-2,2-dimethylpropanenitrile, by optimizing reaction conditions (Jiang Nan-zhe, 2004).
  • Structural Analysis of Dimers : Studies on the structure and stereochemistry of dimers of compounds similar to 3-Hydroxy-2,2-dimethylpropanenitrile have provided insights into their chemical behavior in solution (E. Santoro & M. Chiavarini, 1978).
  • Application in Dipolar Cycloaddition Reactions : Research has explored the use of (α-oxyallyl)silanes in dipolar cycloaddition reactions with 2,2-dimethylpropanenitrile oxide, demonstrating its utility in asymmetric synthesis (D. Curran & S. Gothe, 1988).

Biotransformation and Catalysis

  • Enantioselective Biotransformations : Biotransformations of cyclopropanecarbonitriles, structurally related to 3-Hydroxy-2,2-dimethylpropanenitrile, have been utilized for highly enantioselective synthesis of acids and amides, showcasing its application in producing optically pure compounds (Meining Wang & Guo-Qiang Feng, 2003).

Molecular and Structural Studies

  • Theoretical Study on Intramolecular Bonds : An ab initio study of molecules including 3-hydroxy-propanenitrile showed significant findings on intramolecular hydrogen bonds and anomeric interactions (B. Fernández, S. Vázquez, & M. A. Ríos, 1992).
  • Investigations in Enantioselective Reactions : Organocatalytic approaches have been developed for the enantioselective synthesis of 3-hydroxyoxindole derivatives, which are structurally related to 3-Hydroxy-2,2-dimethylpropanenitrile (T. Bui, N. Candeias, & C. Barbas, 2010).

Miscellaneous Applications

  • Role in Ionization and Isomerization Studies : The study of ionization and isomerization of alkyl nitriles, including 2,2-dimethylpropanenitrile, has offered insights into molecular orbital calculations and spectroscopy (P. Mayer et al., 2010).

Safety And Hazards

The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-hydroxy-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2,3-6)4-7/h7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXFHHXOVMQARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543119
Record name 3-Hydroxy-2,2-dimethylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,2-dimethylpropanenitrile

CAS RN

19295-57-9
Record name 3-Hydroxy-2,2-dimethylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2,2-dimethylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,2-dimethylpropanenitrile
Reactant of Route 2
3-Hydroxy-2,2-dimethylpropanenitrile
Reactant of Route 3
3-Hydroxy-2,2-dimethylpropanenitrile
Reactant of Route 4
3-Hydroxy-2,2-dimethylpropanenitrile
Reactant of Route 5
3-Hydroxy-2,2-dimethylpropanenitrile
Reactant of Route 6
3-Hydroxy-2,2-dimethylpropanenitrile

Citations

For This Compound
4
Citations
J Cieślak, C Ausín, A Grajkowski… - … –A European Journal, 2013 - Wiley Online Library
The reaction of 2‐cyano‐2‐methyl propanal with 2′‐O‐aminooxymethylribonucleosides leads to stable and yet reversible 2′‐O‐(2‐cyano‐2,2‐dimethylethanimine‐N‐oxymethyl)…
J Cieślak, C Ausín, A Grajkowski… - Current Protocols in …, 2013 - Wiley Online Library
The reaction of 2′‐O‐aminooxymethylribonucleosides with 2‐cyano‐2‐methyl propanal leads to the formation of stable and yet reversible 2′‐O‐(2‐cyano‐2,2‐dimethylethanimine‐N‐…
SN Greszler, G Zhao, M Buchman… - The Journal of …, 2020 - ACS Publications
A scalable endo-selective synthesis of 2,3,4,5-tetrasubstituted pyrrolidines via cycloaddition of nitroalkenes and azomethine ylides is reported using a P,N-type ferrocenyl ligand and [Cu…
Number of citations: 12 pubs.acs.org
A Mohammad - 2010 - iro.uiowa.edu
Achiral and chiral, C2-symmetric bicyclic guanidinates based on 1,5,7-triazabicyclo[4.4.0.]dec-5-ene as ligands in high- and mid Page 1 - Achiral and chiral, C2-symmetric bicyclic …
Number of citations: 1 iro.uiowa.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.